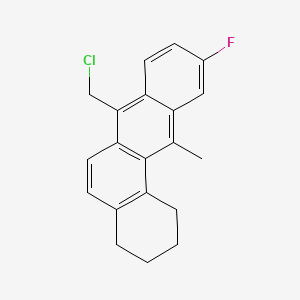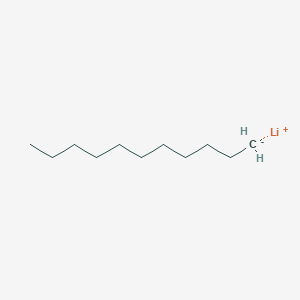
Lithium, undecyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium, undecyl-: is a chemical compound that belongs to the class of organolithium reagents. These compounds are widely used in organic synthesis due to their high reactivity and ability to form carbon-lithium bonds. Lithium, undecyl- is particularly notable for its use in various chemical reactions and its role in the synthesis of complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of lithium, undecyl- typically involves the reaction of undecyl halides with lithium metal. This process is carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) to prevent the highly reactive lithium from reacting with moisture. The reaction is usually conducted under an inert atmosphere, such as nitrogen or argon, to avoid oxidation.
Industrial Production Methods: On an industrial scale, the production of lithium, undecyl- follows similar principles but is optimized for larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency. The reaction conditions are carefully controlled to maximize yield and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions: Lithium, undecyl- undergoes a variety of chemical reactions, including:
Oxidation: Reacts with oxygen to form lithium hydroxide and undecyl alcohol.
Reduction: Can reduce certain organic compounds, such as ketones, to their corresponding alcohols.
Substitution: Participates in nucleophilic substitution reactions, replacing halides or other leaving groups in organic molecules.
Common Reagents and Conditions:
Oxidation: Typically requires an oxidizing agent such as oxygen or hydrogen peroxide.
Reduction: Often involves the use of a reducing agent like lithium aluminum hydride.
Substitution: Commonly uses halides or tosylates as substrates, with the reaction carried out in an aprotic solvent like THF.
Major Products Formed:
Oxidation: Lithium hydroxide and undecyl alcohol.
Reduction: Undecyl alcohol.
Substitution: Various substituted organic compounds, depending on the substrate used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Lithium, undecyl- is used as a reagent in organic synthesis to form carbon-carbon bonds. It is particularly useful in the synthesis of complex molecules, such as pharmaceuticals and natural products.
Biology: In biological research, lithium, undecyl- can be used to modify biomolecules, enabling the study of their structure and function.
Medicine: While not directly used as a drug, lithium, undecyl- plays a role in the synthesis of pharmaceutical compounds, contributing to the development of new medications.
Industry: In the industrial sector, lithium, undecyl- is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.
Wirkmechanismus
The mechanism of action of lithium, undecyl- involves the formation of a carbon-lithium bond, which is highly reactive and can participate in various chemical reactions. The compound acts as a nucleophile, attacking electrophilic centers in organic molecules. This reactivity is due to the polar nature of the carbon-lithium bond, which makes the carbon atom highly nucleophilic.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Lithium, methyl-
- Lithium, ethyl-
- Lithium, butyl-
Comparison: Lithium, undecyl- is unique among organolithium compounds due to its longer carbon chain, which imparts different physical and chemical properties. For example, it has a higher boiling point and different solubility characteristics compared to shorter-chain organolithium compounds. This makes it suitable for specific applications where these properties are advantageous.
Conclusion
Lithium, undecyl- is a versatile and highly reactive compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it an invaluable tool in the synthesis of complex organic molecules and the development of new materials.
Eigenschaften
| 98499-04-8 | |
Molekularformel |
C11H23Li |
Molekulargewicht |
162.3 g/mol |
IUPAC-Name |
lithium;undecane |
InChI |
InChI=1S/C11H23.Li/c1-3-5-7-9-11-10-8-6-4-2;/h1,3-11H2,2H3;/q-1;+1 |
InChI-Schlüssel |
VMSAQJXTNJRPMX-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CCCCCCCCCC[CH2-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


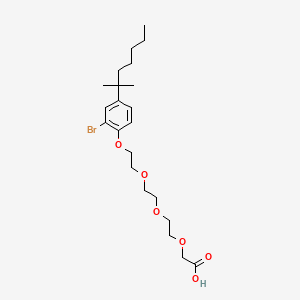
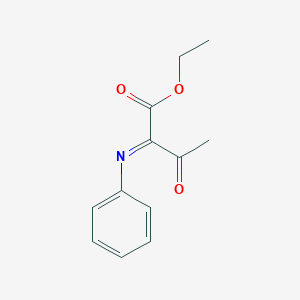
![1,3-Dioxolane, 2-methyl-2-[3-(phenylthio)propyl]-](/img/no-structure.png)
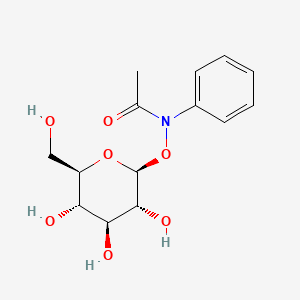
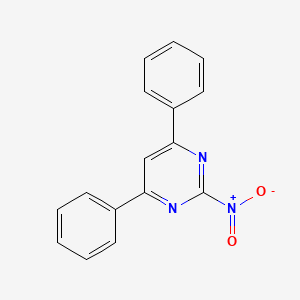
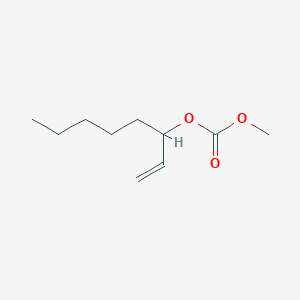
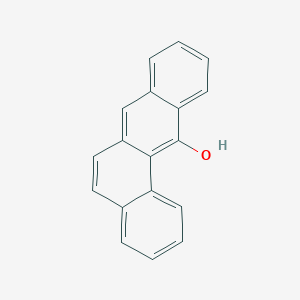
![Methyl 4-nitro-5-[(oxan-2-yl)oxy]pentanoate](/img/structure/B14337222.png)
![Dimethyl(4-methylphenyl)[3-(3-phenoxyphenyl)propyl]silane](/img/structure/B14337241.png)
